NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO-
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Overview
Description
NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO- is a complex organic compound that belongs to the class of naphthofurans. These compounds are known for their unique structural motifs and significant biological activities. Naphthofurans are often found in natural products and synthetic substances, and they possess a wide range of applications in various fields, including medicinal chemistry, materials science, and environmental science.
Preparation Methods
The synthesis of NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO- can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the reaction of phenols with arylglyoxals and cyclic 1,3-diketones through a three-component condensation . Industrial production methods often utilize metal complex catalysis to achieve high yields and purity .
Chemical Reactions Analysis
NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichlone, flavonoids, and various oxidizing agents . For example, the compound can undergo oxidation to form naphthoquinones, which are known for their cytotoxic and anticancer activities . The reaction conditions typically involve base-catalyzed methods, oxygenous conditions, and aqueous environments .
Scientific Research Applications
NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in materials science, where it is used to develop new materials with specific properties .
Mechanism of Action
The mechanism of action of NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can lead to increased insulin sensitivity and potential therapeutic effects for diabetes mellitus . Additionally, the compound has been shown to inhibit tumor necrosis factor (TNF-α) production, which can reduce inflammation and provide antiallergic effects .
Comparison with Similar Compounds
NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO- can be compared to other similar compounds, such as benzofurans and naphthoquinones. Benzofurans are known for their strong biological activities, including anticancer, antibacterial, and antiviral properties . Naphthoquinones, on the other hand, are known for their cytotoxic activities and potential as anticancer agents . The unique structure of NAPHTHO(2,3-b)-p-DIOXIN-2-METHANOL, 2,3-DIHYDRO- allows it to exhibit a combination of these properties, making it a valuable compound for various applications.
Similar Compounds::- Benzofurans
- Naphthoquinones
- Benzothiophenes
Properties
CAS No. |
56479-12-0 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2,3-dihydrobenzo[g][1,4]benzodioxin-3-ylmethanol |
InChI |
InChI=1S/C13H12O3/c14-7-11-8-15-12-5-9-3-1-2-4-10(9)6-13(12)16-11/h1-6,11,14H,7-8H2 |
InChI Key |
RVNRTBZUVLNWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)CO |
Origin of Product |
United States |
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